![molecular formula C17H17FN2O2S B2459835 2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-37-1](/img/structure/B2459835.png)
2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry and material science . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of this compound is the Polyketide synthase 13 (Pks 13) . Pks 13 is involved in the synthesis of mycolic acid, a crucial component of the cell wall of Mycobacterium tuberculosis . By targeting Pks 13, the compound can disrupt the synthesis of mycolic acid, thereby inhibiting the growth and survival of the bacteria .
Mode of Action
The compound interacts with its target, Pks 13, by forming a complex with it . This interaction inhibits the function of Pks 13, preventing it from synthesizing mycolic acid . As a result, the integrity of the bacterial cell wall is compromised, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the mycolic acid biosynthesis pathway . Mycolic acid is a long-chain fatty acid that is a major component of the cell wall of Mycobacterium tuberculosis . By inhibiting the synthesis of mycolic acid, the compound disrupts the integrity of the bacterial cell wall, leading to cell death .
Pharmacokinetics
Based on its structural similarity to other thiophene derivatives, it is likely to have good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of the compound’s action is the inhibition of the growth and survival of Mycobacterium tuberculosis . By disrupting the synthesis of mycolic acid, a crucial component of the bacterial cell wall, the compound causes the death of the bacteria .
Preparation Methods
The synthesis of thiophene derivatives, including 2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, typically involves heterocyclization reactions. Some common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific reaction conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization in the Paal–Knorr synthesis . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Gewald reaction produces aminothiophene derivatives, while the Paal–Knorr reaction yields thiophene derivatives with different substituents .
Scientific Research Applications
Thiophene derivatives, including 2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, have a wide range of applications in scientific research. They are used in medicinal chemistry for their therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer activities . Additionally, these compounds are utilized in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Comparison with Similar Compounds
Thiophene derivatives are a diverse class of compounds with various therapeutic and industrial applications. Some similar compounds include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . Compared to these compounds, 2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide may exhibit unique properties due to its specific structure and substituents, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-19-16(22)14-11-7-3-5-9-13(11)23-17(14)20-15(21)10-6-2-4-8-12(10)18/h2,4,6,8H,3,5,7,9H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZYAKLRUGXFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2459753.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2459755.png)
![3-chloro-2-{[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2459757.png)
![1-[(4-chlorophenyl)methyl]-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea](/img/structure/B2459758.png)
![Trimethyl[3-({[(propan-2-yl)imino]methylidene}amino)propyl]azanium iodide](/img/structure/B2459759.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate](/img/structure/B2459760.png)
![{2-oxabicyclo[2.2.2]octan-1-yl}methanol](/img/structure/B2459763.png)
![N-cyclopropyl-1-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2459765.png)
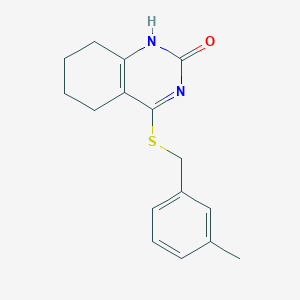
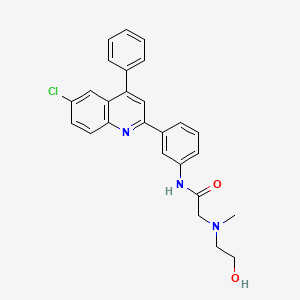
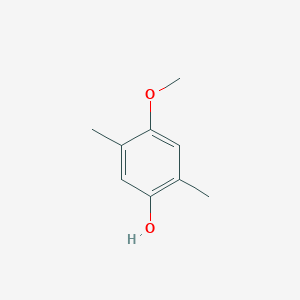
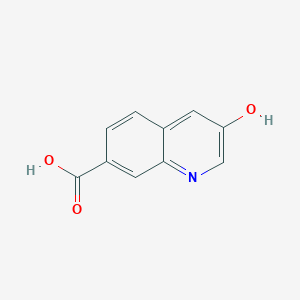
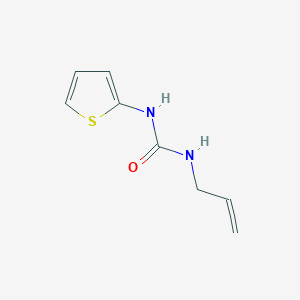
![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2459774.png)
